molecular formula C9H7NO6 B2383168 3-Acetoxy-4-nitrobenzoic acid CAS No. 51257-24-0

3-Acetoxy-4-nitrobenzoic acid

Cat. No.: B2383168
CAS No.: 51257-24-0
M. Wt: 225.156
InChI Key: CXXFEUYSCNJQFE-UHFFFAOYSA-N
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Description

3-Acetoxy-4-nitrobenzoic acid is an organic compound with the molecular formula C9H7NO6 It is characterized by the presence of an acetoxy group (-OCOCH3) and a nitro group (-NO2) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetoxy-4-nitrobenzoic acid typically involves the acetylation of 4-nitrobenzoic acid. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxy-4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Reduction: 3-Acetoxy-4-aminobenzoic acid.

    Hydrolysis: 3-Hydroxy-4-nitrobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-acetoxy-4-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the acetoxy group can undergo hydrolysis, releasing acetic acid and forming a hydroxyl group. These interactions can modulate the activity of biological molecules and pathways .

Comparison with Similar Compounds

Uniqueness: 3-Acetoxy-4-nitrobenzoic acid is unique due to the presence of both the acetoxy and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

3-acetyloxy-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c1-5(11)16-8-4-6(9(12)13)2-3-7(8)10(14)15/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXFEUYSCNJQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The 3-hydroxy-4-nitrobenzoic acid starting material is acetylated using, for instance, acetic anhydride and pyridine at reflux temperatures for 1-4 hours to afford 3-acetoxy-4-nitrobenzoic acid. This compound is then dissolved in a non-polar, aprotic solvent, such as benzene or toluene, and refluxed with thionyl chloride for a period of about 2-6 hours to form the desired 3-acetoxy-4-nitrobenzoyl chloride.
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